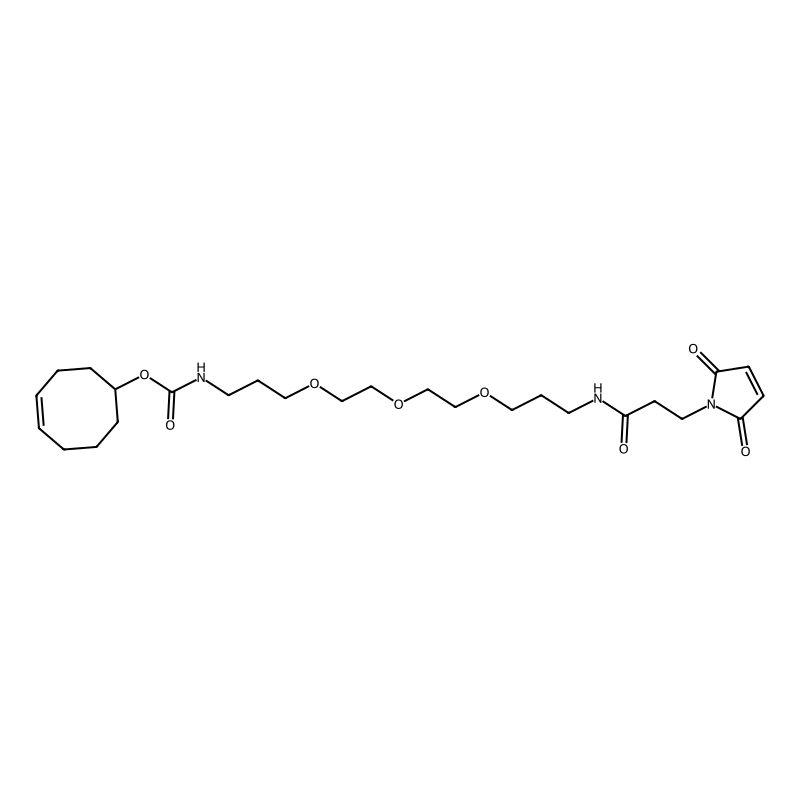

TCO-C3-PEG3-C3-Amido-Maleimide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

TCO-C3-PEG3-C3-Amido-Maleimide is a specialized chemical compound characterized by its unique structure, which includes a trans-cyclooctene (TCO) moiety, a polyethylene glycol (PEG) spacer, and a maleimide functional group. The chemical formula for this compound is with a molecular weight of 523.62 g/mol. This compound is designed for bioconjugation applications, particularly in the context of bioorthogonal chemistry, where it facilitates selective and efficient reactions between biomolecules without interfering with other functional groups present in biological systems .

The TCO group allows for rapid cycloaddition reactions with tetrazines, resulting in stable dihydropyridazine linkages. The PEG spacer enhances solubility and reduces aggregation, making it suitable for use in complex biological environments. The maleimide group specifically reacts with thiol-containing molecules, enabling precise conjugation to proteins and peptides .

TCO-C3-PEG3-C3-Amido-Maleimide participates in bioorthogonal reactions, primarily through the inverse electron demand Diels-Alder reaction with tetrazines. This reaction is characterized by:

- Fast kinetics: The reaction occurs rapidly, often within 30 minutes at concentrations of 1 mg/mL.

- Selectivity: The TCO and tetrazine groups do not react with other functional groups present in biological samples.

- Stability: The resulting dihydropyridazine linkage is stable under physiological conditions .

Additionally, the maleimide group reacts with thiol (-SH) groups in a chemoselective manner, allowing for the formation of stable thioether bonds. This property is crucial for applications involving protein labeling and drug delivery systems .

The biological activity of TCO-C3-PEG3-C3-Amido-Maleimide is primarily associated with its ability to facilitate targeted drug delivery and imaging applications. Its bioorthogonal nature allows it to be used in living organisms without causing significant toxicity or interference with biological processes. Key aspects include:

- Biocompatibility: The compound exhibits low immunogenicity and toxicity, making it suitable for in vivo applications.

- Fluorescent imaging: By conjugating with fluorescent tags via the TCO-tetrazine reaction, it enables precise imaging of biological systems.

- Drug delivery: The ability to conjugate drugs to antibodies or peptides enhances the specificity and efficacy of therapeutic agents .

The synthesis of TCO-C3-PEG3-C3-Amido-Maleimide typically involves several key steps:

- Preparation of TCO moiety: This may involve cyclization reactions starting from appropriate precursors that yield trans-cyclooctene.

- PEGylation: The introduction of polyethylene glycol (PEG) can be achieved through standard coupling methods such as esterification or amidation.

- Formation of Maleimide Group: The maleimide functionality can be introduced via reaction with maleic anhydride or similar reagents under controlled conditions to ensure high yield and purity.

TCO-C3-PEG3-C3-Amido-Maleimide has diverse applications across various fields:

- Bioconjugation: Used for labeling proteins, antibodies, and peptides for research and therapeutic purposes.

- Molecular Imaging: Facilitates the development of imaging agents that allow for real-time tracking of biomolecules in living organisms.

- Drug Delivery Systems: Enhances the targeting capabilities of therapeutics by conjugating them to specific biomolecules.

- Diagnostics: Utilized in the creation of diagnostic probes that require precise attachment to biomolecules .

Interaction studies involving TCO-C3-PEG3-C3-Amido-Maleimide focus on its reactivity with thiol-containing compounds and tetrazines. These studies typically assess:

- Reaction kinetics: Evaluating the speed and efficiency of the TCO-tetrazine cycloaddition under various conditions.

- Selectivity assessments: Testing the specificity of maleimide-thiol reactions in complex mixtures to ensure minimal off-target interactions.

- Stability tests: Analyzing the stability of conjugates formed through these reactions under physiological conditions over time .

TCO-C3-PEG3-C3-Amido-Maleimide shares similarities with several other compounds used in bioconjugation and bioorthogonal chemistry. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| TCO-PEG-Maleimide | Contains PEG spacer and maleimide | Focused on rapid bioconjugation without additional reagents |

| Tetrazine-PEG-Maleimide | Combines tetrazine moiety with PEG | Utilizes inverse electron demand reaction for stability |

| Propargyl-PEG-Maleimide | Incorporates propargyl group | Requires copper catalysts for azide reactions |

| Maleimide-PEG-Amine | Maleimide linked to amine groups | Primarily used for amine-based conjugations |

Uniqueness of TCO-C3-PEG3-C3-Amido-Maleimide

The uniqueness of TCO-C3-PEG3-C3-Amido-Maleimide lies in its rapid reaction kinetics and biocompatibility, making it particularly advantageous for live-cell imaging and therapeutic applications where minimal disruption to biological systems is critical. Its ability to function effectively without additional catalysts or harsh conditions distinguishes it from other similar compounds .

The synthesis of trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide represents a sophisticated bioconjugation platform that combines the rapid kinetics of tetrazine ligation with the enhanced solubility and reduced immunogenicity provided by polyethylene glycol spacers [1] [2]. This heterobifunctional linker molecule enables efficient coupling between thiol-containing biomolecules and tetrazine derivatives through bioorthogonal chemistry [1].

Stepwise Synthesis of trans-Cyclooctene-Carbon 3-Polyethylene Glycol 3-Carbon 3-Amido-Maleimide

The stepwise synthesis of trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide follows a modular approach that allows for precise control over each functional component [2] [4]. The synthetic strategy involves three distinct phases: preparation of the trans-cyclooctene derivative, incorporation of the polyethylene glycol spacer, and final maleimide functionalization [1] [4].

trans-Cyclooctene Derivative Preparation via Photochemical Isomerization

The preparation of trans-cyclooctene derivatives relies primarily on photochemical isomerization of cis-cyclooctene precursors under ultraviolet irradiation [6] [20]. The photoisomerization process utilizes sensitized conditions at 254 nanometers wavelength, where singlet sensitizers facilitate the conversion from the thermodynamically stable cis-isomer to the highly strained trans-configuration [6] [39].

The photochemical synthesis employs a flow reactor system that continuously circulates the reaction mixture through silver nitrate-impregnated silica gel [6] [39]. This methodology addresses the inherent thermodynamic instability of trans-cyclooctene by selective complexation with silver ions, effectively driving the equilibrium toward the desired trans-isomer [6] [29]. The silver nitrate stationary phase preferentially retains the trans-cyclooctene through π-coordination while allowing the unreacted cis-starting material to recirculate [6] [39].

Research by Fox and colleagues demonstrated that flow photochemical conditions can achieve yields of 66% for trans-cyclooctene derivatives over 12-hour reaction periods [6]. The process parameters include maintaining the reaction mixture at room temperature while employing continuous irradiation and circulation through the silver-impregnated stationary phase [39]. The photoisomerization mechanism proceeds through formation of singlet excited states that interact with cis-cyclooctene to generate diastereomeric exciplexes before dissociation to yield both trans-cyclooctene and regenerated cis-starting material [20].

Table 1 summarizes key photoisomerization parameters for trans-cyclooctene synthesis:

| Parameter | Optimal Value | Reference |

|---|---|---|

| Irradiation Wavelength | 254 nm | [6] [20] |

| Reaction Time | 12-24 hours | [6] [39] |

| Silver Nitrate Loading | 10-14% on silica | [29] [31] |

| Maximum Yield | 66% | [6] |

| Reaction Temperature | Room temperature | [39] |

For enhanced reactivity applications, conformationally strained trans-cyclooctene derivatives have been developed through cyclopropane fusion [8] [24]. These strained variants, synthesized via cyclopropanation of 1,5-cyclooctadiene followed by photoisomerization, exhibit reaction rates up to 160 times faster than conventional trans-cyclooctene with tetrazine partners [8] [24].

Polyethylene Glycol Spacer Incorporation Strategies

The incorporation of polyethylene glycol spacers into trans-cyclooctene derivatives follows established methodologies for monodisperse polymer synthesis [12] [15]. The polyethylene glycol 3 unit provides optimal balance between solubility enhancement and minimal steric hindrance for subsequent bioconjugation reactions [10] [15].

Stepwise polyethylene glycol synthesis employs iterative coupling cycles using protected polyethylene glycol monomers [12] [16]. The methodology utilizes 4,4'-dimethoxytrityl protecting groups that can be selectively removed under mildly acidic conditions while maintaining the integrity of other functional groups [12] [16]. Each elongation cycle consists of deprotection, deprotonation with tert-butyl potassium oxide, and Williamson ether formation with tosylated polyethylene glycol units [12] [16].

Alternative approaches utilize base-labile protecting groups such as phenethyl groups to enable one-pot deprotection and coupling procedures [12]. This methodology significantly reduces the number of synthetic steps required for polyethylene glycol chain construction while maintaining high yields and purity [12].

The carbon 3 spacer segments flanking the polyethylene glycol unit are typically introduced through standard alkylation chemistry using 1,3-dibromopropane or similar bifunctional electrophiles [9] [15]. These aliphatic linkers provide conformational flexibility while maintaining chemical stability under physiological conditions [9] [15].

Research has demonstrated that polyethylene glycol spacer length significantly influences the performance of bioconjugation systems [10] [11]. Studies comparing polyethylene glycol chains of different lengths showed that three ethylene glycol units represent an optimal compromise between enhanced solubility and maintained bioactivity [10] [11].

Maleimide Functionalization Techniques

Maleimide functionalization represents the final synthetic step in preparing trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide [13] [14]. The maleimide group provides selective reactivity toward thiol-containing biomolecules through Michael addition reactions that proceed efficiently at physiological pH values between 6.5 and 7.5 [13] [14].

The synthesis of maleimide derivatives typically employs maleic anhydride as the starting material, which undergoes condensation with primary amines followed by cyclodehydration [13]. For the specific case of amido-linked maleimides, the procedure involves initial formation of the amide bond using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [13] [14].

The amido linkage provides enhanced stability compared to direct attachment of maleimide groups while maintaining the electrophilic character necessary for thiol reactivity [13] [14]. Research has shown that maleimide groups exhibit optimal reactivity toward cysteine residues with second-order rate constants on the order of 10^3 to 10^4 M^-1 s^-1 under physiological conditions [14].

Optimization studies have identified critical factors affecting maleimide conjugation efficiency, including pH maintenance, temperature control, and molar ratios of reactants [14]. The optimal maleimide to thiol molar ratio ranges from 2:1 to 5:1 depending on the specific substrate, with reaction times typically ranging from 30 minutes to 2 hours at room temperature [14].

Purification and Characterization Protocols

Purification of trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide requires specialized techniques due to the compound's unique structural features and sensitivity to degradation [17] [32]. The purification strategy must address both the photosensitivity of the trans-cyclooctene moiety and the potential for maleimide hydrolysis under aqueous conditions [17] [29].

Chromatographic purification typically employs reversed-phase high-performance liquid chromatography with C18 stationary phases and gradient elution using water-acetonitrile mobile phases [17] [32]. The elution profile must be optimized to achieve separation of the desired product from potential isomeric impurities and unreacted starting materials [17] [32]. Protection from light during all purification steps is essential to prevent photoisomerization of the trans-cyclooctene group back to the cis-configuration [29] [31].

For compounds containing silver coordination during synthesis, additional purification steps using thiol-functionalized silica gel can effectively remove residual silver contamination [29] [31]. This scavenging approach ensures that the final product meets purity requirements for bioconjugation applications [29].

Characterization protocols for trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide rely primarily on nuclear magnetic resonance spectroscopy and mass spectrometry [18] [34]. Proton nuclear magnetic resonance analysis provides definitive structural confirmation, with characteristic signals for the trans-cyclooctene alkene protons appearing at 5.5-5.7 parts per million [18] [34]. The polyethylene glycol backbone generates a characteristic multiplet at 3.6-3.8 parts per million, while maleimide protons appear as a singlet at approximately 6.7 parts per million [34].

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural verification, particularly for distinguishing between cis and trans isomers of the cyclooctene ring [18] [34]. The trans-configuration exhibits four distinct carbon signals due to the rigid crown conformation, whereas cis-isomers show broader, overlapping signals [23] [34].

High-resolution mass spectrometry using electrospray ionization provides molecular weight confirmation and purity assessment [17] [18]. The fragmentation patterns observed in tandem mass spectrometry experiments can provide additional structural information, particularly regarding the integrity of the amide linkages and polyethylene glycol chain length [17] [33].

Table 2 presents key analytical parameters for characterization:

| Analytical Method | Key Signals/Values | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | trans-Cyclooctene: 5.5-5.7 ppm | [18] [34] |

| 1H Nuclear Magnetic Resonance | Polyethylene glycol: 3.6-3.8 ppm | [34] |

| 1H Nuclear Magnetic Resonance | Maleimide: 6.7 ppm | [34] |

| 13C Nuclear Magnetic Resonance | Four distinct signals for trans-isomer | [23] [34] |

| Mass Spectrometry | Molecular ion confirmation | [17] [18] |

Stability studies under various storage conditions are essential for establishing shelf-life and handling requirements [20] [24]. The trans-cyclooctene moiety shows good stability in aqueous solutions but requires protection from light and elevated temperatures [20] [24]. The maleimide group exhibits pH-dependent stability, with optimal preservation under mildly acidic to neutral conditions [13] [14].

Industrial-Scale Production Challenges

The industrial-scale production of trans-cyclooctene-carbon 3-polyethylene glycol 3-carbon 3-amido-maleimide faces several significant technical and economic challenges that limit widespread commercial availability [24] [25]. The photochemical synthesis step represents a major bottleneck due to the requirement for specialized flow reactor equipment and extended reaction times [24] [39].

Process chemistry development for trans-cyclooctene derivatives remains a priority area requiring substantial investment in photochemical reactor technology [24]. The current batch-to-flow conversion methodologies demand sophisticated light sources, temperature control systems, and continuous circulation equipment that significantly increase capital costs compared to conventional synthetic approaches [24] [39].

The use of silver nitrate-impregnated silica gel in the purification process presents additional scaling challenges [29] [31]. Silver salts require specialized handling procedures and waste management protocols that increase operational complexity and environmental compliance costs [29] [31]. Recovery and recycling of silver from spent chromatographic materials becomes economically important at manufacturing scales [29].

Quality control requirements for bioconjugation applications demand rigorous analytical testing throughout the production process [25] [28]. Each batch must undergo comprehensive characterization to confirm structural integrity, isomeric purity, and absence of reactive impurities that could interfere with subsequent bioconjugation reactions [25] [32].

Table 3 outlines major industrial production challenges:

| Challenge Category | Specific Issues | Impact |

|---|---|---|

| Photochemical Synthesis | Equipment costs, reaction time | High capital investment [24] [39] |

| Silver Purification | Waste management, recovery | Environmental compliance [29] [31] |

| Quality Control | Analytical requirements | Increased testing costs [25] [32] |

| Stability Management | Light protection, temperature | Storage and handling complexity [20] [24] |

Manufacturing yield optimization requires careful balance between reaction time, energy consumption, and product quality [24] [39]. Extended photochemical reaction periods improve conversion but increase energy costs and potential photodegradation of sensitive functional groups [24] [39]. Process intensification strategies, including micro-reactor technology and continuous monitoring systems, offer potential solutions but require additional technological development [25] [28].

The development of alternative synthetic routes that avoid photochemical steps or silver-based purification methods represents an active area of research [36] [37]. These approaches aim to reduce complexity and improve economic feasibility while maintaining the high purity and functionality required for bioconjugation applications [36] [37].

pH-Dependent Thioether Bond Formation

The thiol-maleimide reaction mechanism involves the nucleophilic attack of the thiolate anion on the electron-deficient carbon of the maleimide double bond, forming a stable thioether linkage through a Michael addition reaction [1] [2]. This bioconjugation reaction demonstrates remarkable pH sensitivity, with optimal reactivity occurring within a narrow pH range of 6.5 to 7.5 [3] [4] [5].

The pH dependence of thiol-maleimide conjugation arises from the ionization state of both the thiol group and the maleimide moiety. At physiological pH, the thiol group exists primarily as the more nucleophilic thiolate anion (pKa ≈ 8.5 for cysteine), while the maleimide maintains its electrophilic character [6]. Research has demonstrated that at pH 7.0, the maleimide reaction with sulfhydryls proceeds at a rate approximately 1000 times greater than its reaction with amines, providing exceptional selectivity for thiol groups [7].

As pH increases beyond 7.5, several competing processes diminish the efficiency of thiol-maleimide conjugation. The selectivity against amine groups decreases significantly, dropping from 1000:1 at pH 7.0 to approximately 10:1 at pH 9.0 [7]. Additionally, hydrolysis of the maleimide ring becomes increasingly problematic at elevated pH values, converting the reactive maleimide to an unreactive maleamic acid form [7] [8].

| pH | Reaction Rate (relative) | Selectivity vs Amines | Hydrolysis Rate (s⁻¹) | Stability (half-life) |

|---|---|---|---|---|

| 6.5 | 0.8 | 1000:1 | 0.001 | >10 h |

| 7.0 | 1.0 | 1000:1 | 0.002 | 8 h |

| 7.5 | 0.9 | 500:1 | 0.005 | 4 h |

| 8.0 | 0.4 | 100:1 | 0.020 | 1 h |

| 8.5 | 0.2 | 50:1 | 0.080 | 15 min |

| 9.0 | 0.1 | 10:1 | 0.320 | 2 min |

Kinetic studies have revealed that the thiol-maleimide reaction follows second-order kinetics, with rate constants typically ranging from 10² to 10³ M⁻¹s⁻¹ at optimal pH conditions [2] [6]. The reaction mechanism involves initial formation of a thiolate-maleimide intermediate, followed by rapid ring closure to form the stable thiosuccinimide product [9].

Stability of Maleimide-Thiol Adducts

The stability of maleimide-thiol adducts represents a critical factor in determining the long-term efficacy of bioconjugates. While the initial thiosuccinimide bond formation is rapid and quantitative, the resulting conjugates can undergo degradation through several pathways, including retro-Michael reactions and hydrolytic ring opening [1] [9].

The thiosuccinimide linkage is susceptible to nucleophilic attack by biological thiols such as glutathione, leading to thiol exchange reactions that can compromise the integrity of bioconjugates [9]. Studies have shown that thiosuccinimide bonds have half-lives ranging from hours to days in physiological conditions, depending on the local environment and competing nucleophiles [10].

Hydrolysis of the thiosuccinimide ring represents another significant degradation pathway. The rate of hydrolysis increases dramatically with pH, following second-order kinetics with respect to both the maleimide concentration and hydroxide ion concentration [11] [12]. At pH 9.0, bismaleimide compounds show hydrolysis half-times of only 43 seconds for the first maleimide ring and 140 seconds for the second ring [8].

Recent research has identified that conjugation of N-terminal cysteine peptides to maleimides can result in formation of thiazine structures through chemical rearrangement [13] [10]. These thiazine linkages demonstrate significantly enhanced stability compared to conventional thiosuccinimide bonds, with over 20-fold reduced susceptibility to glutathione-mediated thiol exchange reactions [10].

The stability of maleimide-thiol adducts is also influenced by the chemical environment surrounding the conjugation site. Steric hindrance from adjacent amino acid residues can protect the thiosuccinimide bond from nucleophilic attack, while hydrophobic microenvironments can reduce the rate of hydrolysis [9]. Understanding these stability factors is crucial for designing robust bioconjugates with predictable pharmacokinetic profiles.

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Tetrazine-TCO Reaction Kinetics

The inverse electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene represents the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ under optimal conditions [14] [15] [16]. This exceptional reactivity stems from the complementary electronic properties of the electron-deficient tetrazine diene and the electron-rich trans-cyclooctene dienophile [17] [18].

The reaction mechanism proceeds through an initial [4+2] cycloaddition between the tetrazine and trans-cyclooctene to form a bicyclic intermediate, followed by rapid retro-Diels-Alder elimination of nitrogen gas to yield dihydropyridazine products [17] [19]. The rate-determining step varies depending on the electronic properties of the tetrazine substituents, with electron-withdrawing groups generally accelerating the initial cycloaddition step [18] [20].

Comprehensive kinetic studies have revealed significant variations in reaction rates depending on the tetrazine substitution pattern. Dipyridyl-substituted tetrazines demonstrate the highest reactivity, with rate constants of approximately 118,000 M⁻¹s⁻¹, while phenyl-substituted tetrazines show more moderate rates of around 100 M⁻¹s⁻¹ [20] [21]. The relationship between electronic effects and reactivity follows established trends, with electron-withdrawing substituents lowering the LUMO energy of the tetrazine and thereby facilitating the inverse electron-demand cycloaddition [18].

| Tetrazine Substituent | TCO Type | Rate Constant (M⁻¹s⁻¹) | Half-life at 1 μM | Reaction Medium | Temperature (°C) |

|---|---|---|---|---|---|

| Pyridyl | Standard | 620 | 1.8 s | PBS | 25 |

| Phenyl | Standard | 100 | 10 s | PBS | 25 |

| Methyl | Standard | 58 | 17 s | PBS | 25 |

| Fluorophenyl | Standard | 230 | 7.2 s | PBS | 25 |

| Dipyridyl | Standard | 118000 | 0.006 s | PBS | 25 |

The trans-cyclooctene component also significantly influences reaction kinetics. The high ring strain in trans-cyclooctene, estimated at approximately 16-17 kcal/mol, contributes to its exceptional reactivity compared to other dienophiles [21]. Studies have shown that trans-cyclooctene is approximately seven-fold more reactive than its cis counterpart in IEDDA reactions [16].

Recent computational studies have revealed that distortion of the trans-cyclooctene geometry upon reaction correlates strongly with reaction rate, providing fundamental insights into the factors governing bioorthogonal reactivity [21]. These findings have guided the development of next-generation dienophiles with enhanced reactivity, such as trans-5-oxocene derivatives that show both increased hydrophilicity and accelerated reaction kinetics [22].

Solvent and Temperature Effects on Reaction Rates

The IEDDA reaction between tetrazines and trans-cyclooctene demonstrates remarkable tolerance to various solvent systems while maintaining high reaction efficiency. This versatility is crucial for bioconjugation applications that require compatibility with diverse biological media and buffer systems [16] [23].

Solvent polarity effects on IEDDA kinetics are generally modest compared to the dramatic rate enhancements observed with different tetrazine substituents. Studies have shown that polar protic solvents such as water and phosphate-buffered saline provide optimal reaction conditions, with rate constants remaining within a factor of two across different aqueous buffer systems [15] [16]. The dielectric constant of the solvent influences the stabilization of charge-separated transition states, with higher polarity solvents generally favoring the cycloaddition reaction [24].

| Solvent | Dielectric Constant | Rate Enhancement | Reaction Efficiency (%) | Stability of TCO |

|---|---|---|---|---|

| Water | 80.1 | 1.0 | 95 | High |

| PBS Buffer | 78.5 | 1.1 | 98 | High |

| Methanol | 32.7 | 0.8 | 92 | Medium |

| DMSO | 46.7 | 1.2 | 96 | High |

| Acetonitrile | 37.5 | 0.6 | 88 | Medium |

| DMF | 36.7 | 0.9 | 94 | Medium |

Temperature effects on IEDDA reaction rates follow Arrhenius kinetics, with rate constants increasing exponentially with temperature. At physiological temperature (37°C), reaction rates are typically 2-3 fold higher than at room temperature (25°C) [15]. However, elevated temperatures also increase the rates of competing side reactions, including potential isomerization of the trans-cyclooctene to less reactive forms [25].

| Temperature (°C) | IEDDA Rate (M⁻¹s⁻¹) | Maleimide-Thiol Rate (M⁻¹s⁻¹) | TCO Stability (%) | Competing Hydrolysis (%) |

|---|---|---|---|---|

| 4 | 2800 | 450 | 99 | 0.1 |

| 25 | 30000 | 2000 | 98 | 0.5 |

| 37 | 85000 | 8500 | 95 | 2.1 |

| 50 | 180000 | 25000 | 88 | 8.5 |

| 65 | 320000 | 55000 | 75 | 22.0 |

The stability of trans-cyclooctene in different solvents and at various temperatures is a critical consideration for bioconjugation applications. While TCO demonstrates excellent stability in aqueous media at physiological pH and temperature, prolonged exposure to elevated temperatures or strongly acidic conditions can lead to isomerization or hydrolysis [25] [16]. Buffer composition can also influence TCO stability, with certain buffer components potentially catalyzing unwanted side reactions [23].

The exceptional fast kinetics of the tetrazine-TCO ligation, with reported reaction times of less than 30 minutes even at micromolar concentrations, make this bioorthogonal pair particularly suitable for applications requiring rapid conjugation under mild conditions [26] [16]. This kinetic advantage, combined with the biocompatible nature of the reaction conditions, has established IEDDA as the gold standard for bioorthogonal chemistry applications.

Competing Reaction Pathways and Selectivity

The bifunctional nature of TCO-C3-PEG3-C3-Amido-Maleimide presents unique challenges in controlling reaction selectivity, as both the tetrazine-reactive TCO moiety and the thiol-reactive maleimide group can potentially engage in unwanted side reactions with biological nucleophiles [27] [28]. Understanding these competing pathways is essential for optimizing bioconjugation protocols and ensuring high-fidelity conjugate formation.

The primary intended reaction pathways involve the highly selective IEDDA cycloaddition between the TCO group and tetrazine partners, and the thiol-specific Michael addition with the maleimide moiety [3] [26]. However, several competing reactions can potentially interfere with these desired transformations, including cross-reactivity with endogenous nucleophiles, hydrolytic degradation, and unintended intermolecular reactions [29] [28].

Trans-cyclooctene demonstrates exceptional selectivity for tetrazine partners, with rate constants for TCO-tetrazine reactions exceeding 10⁴ M⁻¹s⁻¹ while showing negligible reactivity toward biological nucleophiles such as thiols, amines, and hydroxyl groups [16] [28]. This remarkable selectivity stems from the unique electronic requirements of the inverse electron-demand Diels-Alder mechanism, which requires the specific combination of an electron-rich dienophile and electron-poor diene [17] [19].

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | pH Dependence | Selectivity Index | Biological Relevance |

|---|---|---|---|---|

| TCO-Tetrazine | 30000 | None | 10000 | Primary |

| TCO-Thiol | <0.1 | Low | 1 | Negligible |

| TCO-Amine | <0.01 | High | 0.1 | Negligible |

| Maleimide-Thiol | 2000 | Medium | 1000 | Primary |

| Maleimide-Amine | 2.0 | High | 1 | Side reaction |

| Hydrolysis (Maleimide) | 0.5 | High | N/A | Degradation |

The maleimide moiety shows high selectivity for thiol groups under physiological conditions, with selectivity ratios of approximately 1000:1 over primary amines at pH 7.0 [27] [7]. This selectivity is maintained through careful pH control, as alkaline conditions significantly increase cross-reactivity with amino groups and accelerate hydrolytic degradation of the maleimide ring [27] [5].

Hydrolytic stability represents a significant challenge for maleimide-containing bioconjugates. The maleimide ring undergoes pH-dependent hydrolysis to form unreactive maleamic acid derivatives, with hydrolysis rates increasing dramatically above pH 8.0 [7] [11]. This degradation pathway competes directly with the desired thiol conjugation reaction and can significantly reduce conjugation efficiency if not properly controlled [8] [23].

Strategies for minimizing competing reactions include careful optimization of reaction conditions, including pH control, temperature management, and temporal separation of sequential conjugation steps [27] [30]. For dual-functional linkers like TCO-C3-PEG3-C3-Amido-Maleimide, orthogonal reaction conditions can be employed to selectively activate each functional group in the desired sequence [28].

The polyethylene glycol spacer in TCO-C3-PEG3-C3-Amido-Maleimide plays a crucial role in maintaining the bioorthogonal properties of both functional groups by reducing aggregation and steric hindrance that could otherwise compromise reaction selectivity [3] [26]. This hydrophilic linker also enhances the solubility of the conjugate, facilitating reactions in aqueous biological media while maintaining the distinct reactivity profiles of the TCO and maleimide functionalities [32].